molecular formula C7H6ClNO B3146436 4-Chloro-3-methylpicolinaldehyde CAS No. 59886-86-1

4-Chloro-3-methylpicolinaldehyde

Cat. No.: B3146436
CAS No.: 59886-86-1
M. Wt: 155.58 g/mol
InChI Key: DDKVDOPWSOTGCY-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 4-position is substituted with a chlorine atom and the 3-position with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylpicolinaldehyde typically involves the chlorination of 3-methylpicolinaldehyde. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Scientific Research Applications

4-Chloro-3-methylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the aldehyde group allows for interactions with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but with a hydroxyl group instead of an aldehyde.

    3-Methylpicolinaldehyde: Lacks the chlorine substitution at the 4-position.

    4-Chloropicolinaldehyde: Lacks the methyl group at the 3-position.

Uniqueness

4-Chloro-3-methylpicolinaldehyde is unique due to the combination of the chlorine and methyl substitutions on the picolinaldehyde framework. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKVDOPWSOTGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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